molecular formula C16H20OS B14353512 2-(6-Sulfanylhexyl)naphthalen-1-ol CAS No. 91650-72-5

2-(6-Sulfanylhexyl)naphthalen-1-ol

Cat. No.: B14353512
CAS No.: 91650-72-5
M. Wt: 260.4 g/mol
InChI Key: GDUJHSBOZXFXKJ-UHFFFAOYSA-N
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Description

2-(6-Sulfanylhexyl)naphthalen-1-ol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group on the first carbon of the naphthalene ring and a sulfanylhexyl group on the second carbon. This compound is part of the naphthol family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Sulfanylhexyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(6-Sulfanylhexyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Sulfanylhexyl)naphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Sulfanylhexyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Sulfanylhexyl)naphthalen-1-ol is unique due to the presence of both the hydroxyl and sulfanylhexyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91650-72-5

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

2-(6-sulfanylhexyl)naphthalen-1-ol

InChI

InChI=1S/C16H20OS/c17-16-14(8-3-1-2-6-12-18)11-10-13-7-4-5-9-15(13)16/h4-5,7,9-11,17-18H,1-3,6,8,12H2

InChI Key

GDUJHSBOZXFXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CCCCCCS

Origin of Product

United States

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